L-alpha-Methyl DOPA Methyl Ester Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

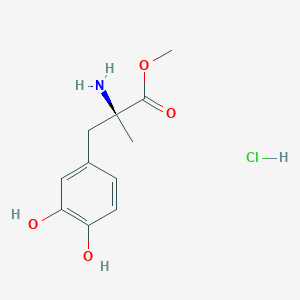

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4.ClH/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7;/h3-5,13-14H,6,12H2,1-2H3;1H/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIAQNHFLNCESH-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544521 |

Source

|

| Record name | Methyl 3-hydroxy-alpha-methyl-L-tyrosinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115054-62-1 |

Source

|

| Record name | L-Tyrosine, 3-hydroxy-α-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115054-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxy-alpha-methyl-L-tyrosinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of L-alpha-Methyl DOPA Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-alpha-Methyl DOPA Methyl Ester Hydrochloride, a derivative of the well-known antihypertensive agent Methyldopa, is a compound of significant interest in pharmaceutical research and development.[1] Its ester functional group can potentially modify the pharmacokinetic properties of the parent drug, such as solubility and bioavailability, making it a valuable target for prodrug strategies.[2][3] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, offering in-depth analysis of reaction mechanisms, detailed experimental protocols, and a comparative assessment of the different approaches.

Core Synthesis Strategies

The synthesis of this compound primarily revolves around two core strategies: the direct esterification of L-alpha-Methyl DOPA and multi-step synthetic routes from alternative precursors. The choice of strategy often depends on factors such as the availability of starting materials, desired purity, scalability, and economic viability.

Pathway 1: Direct Esterification of L-alpha-Methyl DOPA

The most straightforward approach to this compound is the direct esterification of the parent amino acid, L-alpha-Methyl DOPA. This method typically employs a Fischer-Speier esterification reaction, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.[4]

Reaction Mechanism: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction. The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl double bond, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to yield the final methyl ester product.

To drive the reversible reaction towards the product side, it is common to use a large excess of methanol and/or remove the water formed during the reaction.[4]

Catalyst Systems

Two primary acid catalyst systems are commonly employed for this transformation:

-

Hydrogen Chloride (HCl) in Methanol: Anhydrous hydrogen chloride gas dissolved in methanol is a widely used reagent for this esterification.[4]

-

Thionyl Chloride (SOCl₂) in Methanol: Thionyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the esterification. An added advantage of this system is that thionyl chloride also reacts with the water produced, further driving the equilibrium towards the ester.[5]

Experimental Protocols

Protocol 1.1: Esterification using HCl in Methanol [4]

-

Preparation: Suspend L-alpha-Methyl DOPA in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a gas inlet tube.

-

Reaction Initiation: Cool the suspension in an ice bath and bubble anhydrous hydrogen chloride gas through the mixture until saturation.

-

Reaction Progression: Remove the ice bath and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). To drive the reaction to completion, periodically remove water by distillation and replenish with fresh methanolic HCl.[4]

-

Work-up: Once the reaction is complete, cool the mixture and remove the excess methanol and HCl under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or by using a non-polar solvent like heptane to precipitate the product.[4]

Protocol 1.2: Esterification using Thionyl Chloride in Methanol [4]

-

Preparation: Suspend L-alpha-Methyl DOPA in anhydrous methanol in a round-bottom flask equipped with a dropping funnel and a reflux condenser, under an inert atmosphere.

-

Reagent Addition: Cool the suspension in an ice bath and add thionyl chloride dropwise via the dropping funnel. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to around 40°C for several hours.[4]

-

Work-up and Purification: The work-up and purification steps are similar to the HCl method, involving removal of volatiles under reduced pressure and recrystallization of the crude product.[4]

Visualization of Direct Esterification

Caption: Direct esterification of L-alpha-Methyl DOPA.

Pathway 2: Multi-step Synthesis from Veratrone

An alternative strategy involves a multi-step synthesis commencing from more readily available starting materials like veratrone (3,4-dimethoxyacetophenone). This pathway offers the advantage of building the molecule from the ground up, which can be beneficial for introducing isotopic labels or other modifications.[6][7]

Synthetic Scheme

A typical synthetic sequence starting from veratrone involves the following key transformations:[6][7]

-

Amidation: Conversion of the ketone to an amide.

-

Oxidation: Oxidation of the amide to a carboxylic acid.

-

Demethoxylation: Removal of the methyl protecting groups on the catechol moiety.

-

Esterification and Acidification: The final steps involve the esterification of the carboxylic acid and formation of the hydrochloride salt.

Experimental Protocol

Protocol 2.1: Multi-step Synthesis [6][7]

-

Step 1: Preparation of 2-amino-3-(3,4-dimethoxyphenyl)propanamide: This step typically involves a multi-step process from veratrone, which is not detailed in the provided search results.

-

Step 2: Preparation of 2-amino-3-(3,4-dimethoxyphenyl)propionic acid: The amide from the previous step is hydrolyzed to the corresponding carboxylic acid, often under acidic conditions with heating.[7]

-

Step 3: Preparation of L-alpha-Methyl DOPA: The methoxy groups are cleaved to reveal the free catechol. This is commonly achieved using strong acids like hydrobromic acid under reflux.

-

Step 4: Esterification and Acidification: The resulting L-alpha-Methyl DOPA is then esterified with methanol and hydrogen chloride as described in Pathway 1 to yield the final product.[6][7]

Visualization of Multi-step Synthesis

Caption: Multi-step synthesis from Veratrone.

Asymmetric Synthesis Considerations

The biological activity of Methyldopa and its derivatives resides in the L-enantiomer.[1] Therefore, controlling the stereochemistry during the synthesis is of paramount importance. This can be achieved through two primary approaches:

-

Resolution of a Racemic Mixture: Synthesizing the racemic mixture of the final product or a key intermediate and then separating the enantiomers. This is often a less efficient method as it discards half of the material.

-

Asymmetric Synthesis: Employing chiral auxiliaries, catalysts, or starting materials to selectively produce the desired L-enantiomer.[8][9][10][11]

For instance, chiral hydantoins can be used as templates to introduce the alpha-methyl group with high diastereoselectivity. Subsequent hydrolysis of the hydantoin yields the enantiomerically enriched alpha-methyl amino acid.[8]

Visualization of Asymmetric Synthesis Logic

Sources

- 1. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and antihypertensive activity of some ester progenitors of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN1951906A - L-dopa methyl ester hydrochloride synthesis and purification method - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. CN104945270B - A kind of synthetic method of L-dopa methyl ester hydrochloride - Google Patents [patents.google.com]

- 7. CN104945270A - Synthesis method of L-dopa methyl ester hydrochloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labinsights.nl [labinsights.nl]

L-alpha-Methyl DOPA Methyl Ester Hydrochloride mechanism of action in neurons

An In-Depth Technical Guide to the Neuronal Mechanism of Action of L-alpha-Methyl DOPA Methyl Ester Hydrochloride

Executive Summary

L-alpha-Methyl DOPA, commonly known as methyldopa, is a centrally-acting sympatholytic agent historically pivotal in the management of hypertension.[1] Its therapeutic effect is not derived from the parent compound but from its active metabolites, which are synthesized within the central nervous system (CNS). This guide provides a detailed examination of the molecular and neurochemical mechanisms underpinning the action of L-alpha-Methyl DOPA and its clinical formulation, this compound. The core mechanism involves its metabolic conversion into the "false neurotransmitter," alpha-methylnorepinephrine.[2] This metabolite acts as a potent agonist at presynaptic α2-adrenergic autoreceptors in the brainstem, leading to a reduction in sympathetic outflow, decreased peripheral vascular resistance, and a subsequent lowering of blood pressure.[3][4] This document will explore this primary pathway, secondary enzymatic inhibition, broader neurochemical impacts, and the experimental methodologies used to validate these actions, providing a comprehensive resource for researchers and drug development professionals.

Introduction: The Prodrug and its Active Form

L-alpha-Methyl DOPA ((S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid) is an analogue of L-DOPA.[5][6] The clinically administered form is often this compound, a formulation designed to enhance solubility and stability for administration. The pharmacological activity, however, resides in the L-alpha-Methyl DOPA (methyldopa) moiety, which functions as a prodrug.[6] Its effects are contingent upon its transport across the blood-brain barrier and subsequent enzymatic conversion within adrenergic neurons.[3][4] Unlike direct-acting agonists or antagonists, its mechanism is a sophisticated interplay of neurochemistry, leveraging the brain's own enzymatic machinery to produce a therapeutically active molecule.

The "False Neurotransmitter" Doctrine: A Multi-faceted Central Mechanism

The predominant theory explaining methyldopa's action is the "false neurotransmitter" hypothesis. This posits that methyldopa is converted into a substance that mimics the endogenous neurotransmitter but has different receptor activity, ultimately leading to a net reduction in sympathetic signaling.[2][7] This process can be dissected into several key stages.

Pharmacokinetic Profile: Accessing the Central Nervous System

A prerequisite for a centrally-acting drug is the ability to cross the blood-brain barrier. L-alpha-Methyl DOPA is lipid-soluble, which facilitates its transport from the peripheral circulation into the CNS.[3] Following oral administration, it is absorbed from the gastrointestinal tract, with peak plasma concentrations achieved in approximately 3 to 6 hours.[3] Its half-life is relatively short at around 105 minutes, but its antihypertensive effects are prolonged due to the accumulation and action of its active metabolite within the CNS.[4][8]

Metabolic Activation within Adrenergic Neurons

Once inside the CNS, L-alpha-Methyl DOPA is taken up by adrenergic neurons and undergoes a two-step enzymatic conversion:

-

Decarboxylation: The enzyme Aromatic L-amino Acid Decarboxylase (LAAD), also known as DOPA decarboxylase, which is responsible for converting L-DOPA to dopamine, recognizes L-alpha-Methyl DOPA as a substrate. It catalyzes the removal of a carboxyl group, converting it into alpha-methyldopamine.[5][8]

-

Hydroxylation: Subsequently, the enzyme Dopamine beta-hydroxylase (DBH) acts on alpha-methyldopamine, adding a hydroxyl group to the beta-carbon of the side chain. This reaction yields the primary active metabolite, alpha-methylnorepinephrine .[8]

This metabolic cascade is crucial; the parent drug has minimal intrinsic activity, and its therapeutic efficacy is entirely dependent on the successful in-situ synthesis of alpha-methylnorepinephrine.[6]

Primary Effector Mechanism: Presynaptic α2-Adrenergic Receptor Agonism

The synthesized alpha-methylnorepinephrine is structurally similar to norepinephrine and is packaged into presynaptic vesicles, often displacing the endogenous neurotransmitter.[2] Upon neuronal firing, it is released into the synaptic cleft. Its primary action is as a potent and selective agonist for presynaptic α2-adrenergic receptors located on the presynaptic nerve terminal itself.[8][9][10]

These α2-receptors function as autoreceptors, creating a negative feedback loop that inhibits further norepinephrine release.[11] By potently stimulating these receptors, alpha-methylnorepinephrine significantly suppresses the release of endogenous norepinephrine from central adrenergic neurons, particularly in cardiovascular control centers within the brainstem like the nucleus tractus solitarius.[3][12] This reduction in central sympathetic outflow leads to decreased vasoconstriction in the periphery, resulting in a fall in total peripheral resistance and blood pressure.[2][5]

Secondary Mechanism: Competitive Inhibition of DOPA Decarboxylase

In addition to serving as a substrate, L-alpha-Methyl DOPA also acts as a competitive inhibitor of the DOPA decarboxylase enzyme.[8] By competing with the natural substrate, L-DOPA, it can reduce the overall rate of dopamine synthesis. This, in turn, can lead to a decrease in the production of norepinephrine in both the central and peripheral nervous systems.[8] While this inhibitory action contributes to its overall effect, the primary mechanism is widely considered to be the central α2-agonist action of its metabolite.[3][4]

Quantitative Receptor Pharmacology

The efficacy of the "false neurotransmitter" mechanism hinges on the receptor binding profile of alpha-methylnorepinephrine compared to the endogenous ligand, norepinephrine. Research indicates that (-)-alpha-methylnorepinephrine is significantly more potent and selective for α2-adrenergic receptors than (-)norepinephrine.[12] This enhanced selectivity is key to its therapeutic action, as it preferentially activates the inhibitory presynaptic autoreceptors over the postsynaptic α1-receptors that cause vasoconstriction.

| Ligand | α1-Adrenergic Receptor Affinity | α2-Adrenergic Receptor Affinity | Primary Effect |

| Norepinephrine | High | Moderate | Potent vasoconstriction (α1) and presynaptic feedback (α2).[13] |

| alpha-Methylnorepinephrine | Lower than Norepinephrine | High (Potent Agonist) | Strong presynaptic inhibition (α2), leading to reduced sympathetic outflow.[9][11][12] |

Table 1: Comparative adrenergic receptor activity.

Broader Neurochemical Effects

While the primary mechanism involves the adrenergic system, the administration of L-alpha-Methyl DOPA can also influence other neurotransmitter systems due to the non-specific nature of the LAAD enzyme.

-

Dopaminergic System: By inhibiting DOPA decarboxylase and also tyrosine hydroxylase, methyldopa can decrease the synthesis and tissue levels of dopamine in areas like the striatum.[14]

-

Serotonergic System: L-alpha-Methyl DOPA can be taken up by serotonin (5-HT) neurons and metabolized to alpha-methyldopamine. This can lead to a reduction in intrasynaptosomal 5-HT levels and synthesis.[15] The clinical significance of this interaction in relation to its hypotensive effect is still under investigation.

Methodologies for Elucidating the Mechanism of Action

The complex mechanism of L-alpha-Methyl DOPA has been elucidated through a combination of in vitro and in vivo experimental protocols.

In Vitro Assays

Protocol 1: DOPA Decarboxylase (LAAD) Inhibition Assay

-

Objective: To quantify the inhibitory potential of L-alpha-Methyl DOPA on the LAAD enzyme.

-

Preparation: Isolate a partially purified LAAD enzyme preparation from a suitable tissue source (e.g., pig kidney, rat brain).

-

Reaction Mixture: Prepare a reaction buffer containing the enzyme, the cofactor pyridoxal 5'-phosphate (PLP), and the substrate L-DOPA.

-

Inhibition: Create parallel reaction mixtures that include varying concentrations of L-alpha-Methyl DOPA.

-

Incubation: Incubate all mixtures at 37°C for a defined period.

-

Quantification: Stop the reaction and measure the production of dopamine. This can be done spectrophotometrically or using High-Performance Liquid Chromatography (HPLC).

-

Analysis: Calculate the rate of dopamine formation in the presence and absence of the inhibitor to determine the IC50 (inhibitor concentration that causes 50% inhibition).

Protocol 2: Radioligand Binding Assay for α2-Adrenergic Receptor Affinity

-

Objective: To determine the binding affinity of alpha-methylnorepinephrine for α2-adrenergic receptors.

-

Preparation: Prepare cell membrane homogenates from a cell line or tissue expressing a high density of α2-receptors (e.g., rat cerebral cortex).

-

Binding Reaction: Incubate the membrane preparation with a constant concentration of a radiolabeled α2-receptor antagonist (e.g., [3H]yohimbine or [3H]rauwolscine).

-

Competition: In parallel tubes, add increasing concentrations of unlabeled alpha-methylnorepinephrine to compete with the radioligand for binding sites.

-

Separation: After incubation, rapidly filter the mixture to separate bound from free radioligand.

-

Detection: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Analysis: Plot the displacement of the radioligand by alpha-methylnorepinephrine to calculate the Ki (inhibition constant), a measure of its binding affinity.

In Vivo Models

The Spontaneously Hypertensive Rat (SHR) is a widely used and validated animal model for studying antihypertensive agents.

Summary and Future Directions

The neuronal mechanism of this compound is a classic example of a prodrug strategy that leverages central neurochemical pathways. Its action is primarily mediated by its metabolite, alpha-methylnorepinephrine, which functions as a potent α2-adrenergic agonist, reducing central sympathetic outflow by activating presynaptic autoreceptors.[3][8] A secondary, contributing mechanism is the inhibition of catecholamine synthesis via competition for the DOPA decarboxylase enzyme.

While newer antihypertensive agents with more favorable side-effect profiles have largely replaced methyldopa in general use, its unique central mechanism and established safety profile in specific populations, such as during pregnancy, ensure its continued relevance.[1] Future research may focus on leveraging this central sympatholytic pathway to develop novel therapeutics with greater specificity and fewer off-target effects, potentially exploring targeted delivery systems to optimize the central conversion and action of such "false neurotransmitters."

References

-

National Center for Biotechnology Information. (n.d.). Methyldopa. In StatPearls. Retrieved from [Link]

-

Bellomo, R. G. (2022). FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE. Biolife, 10(2). Retrieved from [Link]

-

Wikipedia. (2023, December 2). False neurotransmitter. Retrieved from [Link]

-

Wikipedia. (2024, January 8). Methyldopa. Retrieved from [Link]

-

Bellomo, R. G. (2022). FUNCTION AND MECHANISM OF ACTION OF ALPHA- METHYLDOPA: AN UPDATE. Biolife. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Methyldopa? Patsnap Synapse. Retrieved from [Link]

-

Goldberg, L. I., & Sjoerdsma, A. (1984). Antihypertensive metabolites of alpha-methyldopa. Hypertension, 6(5_pt_2), II45–II47. Retrieved from [Link]

-

New Drug Approvals. (n.d.). Methyldopa. Retrieved from [Link]

-

Palumbo, G., et al. (1987). Reaction of dopa decarboxylase with alpha-methyldopa leads to an oxidative deamination producing 3,4-dihydroxyphenylacetone, an active site directed affinity label. The Journal of biological chemistry, 262(27), 13349–13356. Retrieved from [Link]

-

University of Pretoria. (2012). EFFECTS OF ALPHA-METHYLDOPA ON THE SYMPATHETIC NERVOUS SYSTEM ACTIVITY IN HEALTHY PARTICIPANTS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyldopa. PubChem. Retrieved from [Link]

-

The Human Metabolome Database. (n.d.). Showing metabocard for Methyldopa (HMDB0011754). Retrieved from [Link]

-

JoVE. (n.d.). Video: Drugs Affecting Neurotransmitter Synthesis. Retrieved from [Link]

-

Aono, Y., et al. (1984). [Alpha-methyldopa and brain monoamines]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 84(3), 265–273. Retrieved from [Link]

-

Arendt, R. M., et al. (1984). alpha-Methyldopa metabolism in central serotonergic nerve terminals: effects on serotonin levels, synthesis and release. Naunyn-Schmiedeberg's archives of pharmacology, 326(4), 323–328. Retrieved from [Link]

-

Finch, L., & Haeusler, G. (1973). Mechanism of the hypotensive action of methyldopa in normal and immunosympathectomized rats. British journal of pharmacology, 47(2), 217–228. Retrieved from [Link]

-

Campbell, W. B., et al. (1984). Changes in brain alpha-adrenergic receptors after alpha-methyldopa administration to spontaneously hypertensive rats. Hypertension, 6(5), 652–659. Retrieved from [Link]

-

Smith, S. E. (1962). The Effect of Alpha-Methyldopa on the Metabolism of 5-hydroxytryptamine in Rat Brain. Journal of Neurochemistry, 9(4), 403-406. Retrieved from [Link]

-

Philipp, T., et al. (1998). Adrenoceptors mediating the cardiovascular and metabolic effects of alpha-methylnoradrenaline in humans. Clinical science (London, England : 1979), 95(4), 425–435. Retrieved from [Link]

-

Fuller, R. W., et al. (1981). Alpha 2 Adrenoreceptor Affinity of Some Inhibitors of Norepinephrine N-methyltransferase. Life Sciences, 29(24), 2467-2472. Retrieved from [Link]

-

Andén, N. E., et al. (1976). Effect of alpha-methyldopa on dopamine synthesis and release in rat striatum in vitro. Naunyn-Schmiedeberg's archives of pharmacology, 292(1), 43–48. Retrieved from [Link]

-

FPnotebook. (n.d.). Methyl-Dopa. Retrieved from [Link]

-

Sun, S., et al. (2000). alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation. Journal of the American College of Cardiology, 35(2), 497–504. Retrieved from [Link]

-

University of Pittsburgh. (n.d.). Adrenergics Module. Pitt Cardiology. Retrieved from [Link]

-

Asanuma, M., et al. (2016). 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of l-DOPA. BMC neuroscience, 17, 48. Retrieved from [Link]

-

Mytilineou, C., et al. (2010). N-acetyl-L-methionyl-L-Dopa-methyl ester as a dual acting drug that relieves L-Dopa-induced oxidative toxicity. Free radical biology & medicine, 49(1), 31–39. Retrieved from [Link]

-

Medscape. (n.d.). Methyldopa dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

-

New Drug Approvals. (2019, October 3). METHYL DOPA. Retrieved from [Link]

-

MIMS. (n.d.). Methyldopa: Uses, Dosage, Side Effects and More. Retrieved from [Link]

-

OUCI. (n.d.). α-Methyldopa and related compounds. Retrieved from [Link]

-

European Bioinformatics Institute. (n.d.). alpha-methylnoradrenaline (CHEBI:141146). ChEBI. Retrieved from [Link]

-

Nijkamp, F. P., & de Jong, W. (1983). Effects of methyldopa metabolites on amine transmitters and adrenergic receptors in rat brain. Progress in brain research, 47, 349–368. Retrieved from [Link]

-

Weil, M. H., et al. (1963). ALPHA-METHYL DOPA FOR THE TREATMENT OF HYPERTENSION: CLINICAL AND PHARMACODYNAMIC STUDIES. Circulation, 28, 165–174. Retrieved from [Link]

-

Altura, B. M. (1975). Pharmacological effects of alpha-methyldopa, alpha-methylnorepinephrine, and octopamine on rat arteriolar, arterial, and terminal vascular smooth muscle. Circulation research, 36(6 Suppl 1), 233–240. Retrieved from [Link]

-

OpenRead. (n.d.). Alpha methyl dopa in the treatment of hypertension. Retrieved from [Link]

Sources

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. biolife-publisher.it [biolife-publisher.it]

- 3. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Methyldopa? [synapse.patsnap.com]

- 5. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]

- 6. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. False neurotransmitter - Wikipedia [en.wikipedia.org]

- 8. Methyldopa - Wikipedia [en.wikipedia.org]

- 9. Changes in brain alpha-adrenergic receptors after alpha-methyldopa administration to spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 11. Video: Drugs Affecting Neurotransmitter Synthesis [jove.com]

- 12. Effects of methyldopa metabolites on amine transmitters and adrenergic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. University of Pittsburgh | Adrenergics [pittmedcardio.com]

- 14. Effect of alpha-methyldopa on dopamine synthesis and release in rat striatum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. alpha-Methyldopa metabolism in central serotonergic nerve terminals: effects on serotonin levels, synthesis and release - PubMed [pubmed.ncbi.nlm.nih.gov]

L-alpha-Methyl DOPA Methyl Ester Hydrochloride: A Technical Guide to its Function as a Central Dopamine Precursor

Introduction

For researchers, scientists, and drug development professionals vested in the field of neuropharmacology, the pursuit of effective dopamine restoration in the central nervous system (CNS) remains a paramount objective. The progressive loss of dopaminergic neurons in the substantia nigra pars compacta is a hallmark of Parkinson's disease, leading to a significant reduction in dopamine levels and the onset of debilitating motor and non-motor symptoms[1]. Levodopa (L-DOPA), the direct precursor to dopamine, has been the cornerstone of Parkinson's disease therapy for decades[2][3]. However, its long-term administration is often complicated by motor fluctuations and dyskinesias, alongside challenges with its solubility and peripheral metabolism[4][5][6].

This in-depth technical guide focuses on a promising derivative, L-alpha-Methyl DOPA Methyl Ester Hydrochloride. This compound presents a unique pharmacological profile, engineered to potentially overcome some of the limitations inherent to its parent molecule, methyldopa, and its close relative, L-DOPA. We will explore its chemical properties, mechanism of action as a dopamine precursor, and its potential therapeutic applications, with a particular focus on its utility in a research setting.

Chemical and Pharmacokinetic Profile

This compound is the methyl ester hydrochloride salt of methyldopa. The addition of the methyl ester group significantly enhances its solubility in aqueous solutions compared to L-DOPA, a critical attribute for parenteral formulations and potentially for improved oral absorption.[4][6][7]

| Property | This compound | Levodopa (L-DOPA) |

| Chemical Formula | C11H16ClNO4 | C9H11NO4 |

| Molecular Weight | 261.7 g/mol | 197.19 g/mol |

| Solubility | Highly water-soluble[7] | Poorly soluble in water[5] |

| Blood-Brain Barrier Transport | Crosses the blood-brain barrier[2] | Crosses the blood-brain barrier via the large neutral amino acid transporter (LAT1)[2] |

Mechanism of Action: A Prodrug Approach to Central Dopamine Delivery

This compound functions as a prodrug, undergoing biotransformation to ultimately increase dopamine levels in the brain. The metabolic cascade is a multi-step process that leverages endogenous enzymatic pathways.

Metabolic Pathway

Sources

- 1. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Levodopa (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. L-Dopa methyl ester--a candidate for chronic systemic delivery of L-Dopa in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long-term L-DOPA treatment causes indiscriminate increase in dopamine levels at the cost of serotonin synthesis in discrete brain regions of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Levodopa methyl ester treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Initial Studies on the Neuroprotective Effects of L-alpha-Methyl DOPA Methyl Ester Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive research framework for the initial investigation of the neuroprotective potential of L-alpha-Methyl DOPA Methyl Ester Hydrochloride. While its parent compound, alpha-methyldopa, is a well-established antihypertensive agent, its effects on neuronal health remain largely unexplored. This document provides the scientific rationale, proposed mechanisms of action, and detailed experimental protocols to assess the neuroprotective properties of this compound. The guide is structured to facilitate a thorough and scientifically rigorous initial exploration, from fundamental in vitro assays to preliminary in vivo models.

Introduction and Scientific Rationale

This compound is the methyl ester form of L-alpha-methyldopa, a centrally acting alpha-2 adrenergic agonist used in the management of hypertension.[1][2] Ester derivatives of methyldopa have been synthesized to potentially enhance bioavailability, with the expectation that they undergo hydrolysis in vivo to the active parent compound.[3][4] The hydrochloride salt form is often utilized to improve solubility for experimental use.

The primary mechanism of action of alpha-methyldopa involves its metabolic conversion in the central nervous system to alpha-methylnorepinephrine.[5][6][7] This active metabolite then stimulates presynaptic alpha-2 adrenergic receptors, leading to a decrease in sympathetic outflow.[5][8] While this effect is well-characterized in the context of blood pressure regulation, the downstream consequences of this targeted adrenergic modulation on neuronal survival and resilience are not well understood.

Recent evidence suggests that norepinephrine itself possesses significant neuroprotective properties, capable of mitigating oxidative stress and attenuating neuroinflammatory responses.[9] Furthermore, selective alpha-2 adrenergic agonists have demonstrated protective effects in the context of myocardial ischemia-reperfusion injury.[10][11] This raises a compelling hypothesis:

Hypothesis: this compound, by acting as a prodrug to alpha-methyldopa and subsequently increasing central alpha-2 adrenergic agonism via its metabolite alpha-methylnorepinephrine, may exert neuroprotective effects by reducing oxidative stress and neuroinflammation in the brain.

This guide provides a roadmap for the initial preclinical evaluation of this hypothesis.

Proposed Mechanism of Neuroprotection

The neuroprotective effects of this compound are hypothesized to be mediated by its active metabolite, alpha-methylnorepinephrine, acting on central alpha-2 adrenergic receptors. Activation of these G-protein coupled receptors can trigger downstream signaling cascades that are known to be involved in cellular protection. The proposed pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of various kinases and transcription factors that regulate cellular responses to stress, such as inflammation and oxidative damage.

Caption: Hypothesized signaling pathway for neuroprotection.

Initial In Vitro Evaluation

The initial phase of investigation should focus on establishing the neuroprotective potential of this compound in well-defined in vitro models of neuronal injury. Primary neuronal cultures or appropriate neuronal cell lines (e.g., SH-SY5Y) can be utilized.

Experimental Overview

| Experiment | Model | Purpose | Key Readouts |

| Neuronal Viability Assay | Oxidative Stress (H₂O₂ induced) & Excitotoxicity (Glutamate induced) | To determine the dose-dependent protective effect of the compound on neuronal survival. | MTT assay, LDH release assay. |

| Oxidative Stress Assessment | H₂O₂-induced oxidative stress | To quantify the compound's ability to mitigate reactive oxygen species (ROS) production. | DCFH-DA fluorescence assay. |

| Apoptosis Assay | Staurosporine-induced apoptosis | To assess the anti-apoptotic properties of the compound. | Caspase-3 activity assay, TUNEL staining. |

Detailed Experimental Protocols

Protocol 1: Neuronal Viability Assessment (MTT Assay)

-

Cell Plating: Plate primary cortical neurons or SH-SY5Y cells in 96-well plates at an appropriate density and allow them to adhere and differentiate for 24-48 hours.

-

Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours.

-

Induction of Injury: After pre-treatment, induce neurotoxicity by adding a known concentration of H₂O₂ (for oxidative stress) or glutamate (for excitotoxicity) for a further 24 hours. Include vehicle-treated and injury-only controls.

-

MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.[12]

Protocol 2: Measurement of Intracellular ROS (DCFH-DA Assay)

-

Cell Culture and Treatment: Follow steps 1-3 from the Neuronal Viability protocol in a 96-well black-walled plate.

-

DCFH-DA Loading: After the injury period, wash the cells with warm PBS and incubate with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.[9]

-

Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.[13]

Protocol 3: Caspase-3 Activity Assay

-

Cell Lysis: Following treatment and injury induction in a 6-well plate format, harvest and lyse the cells in a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Caspase-3 Activity Measurement: Incubate a standardized amount of protein from each sample with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) in an assay buffer.

-

Fluorescence Reading: Measure the fluorescence generated from the cleavage of the substrate over time using a fluorescence microplate reader (excitation 380 nm, emission 460 nm).[7]

Preliminary In Vivo Studies

Following promising in vitro results, the neuroprotective effects of this compound should be evaluated in an appropriate animal model of neurodegeneration. A model of focal cerebral ischemia (e.g., middle cerebral artery occlusion - MCAO) in rodents would be a relevant starting point.[14]

Experimental Workflow

Caption: Workflow for in vivo neuroprotection studies.

Methodological Outline

-

Animal Model: Utilize male Sprague-Dawley rats. Induce focal cerebral ischemia via transient MCAO.

-

Drug Administration: Administer this compound or vehicle intraperitoneally at selected doses immediately after reperfusion and daily for a specified period (e.g., 7 days).

-

Behavioral Assessment: Evaluate neurological deficits at 24 hours, 7 days, and 14 days post-MCAO using a standardized neurological scoring system (e.g., Bederson score) and motor coordination tests (e.g., rotarod).

-

Histological Analysis: At the end of the study period, perfuse the animals and collect the brains. Determine the infarct volume using TTC staining. Perform immunohistochemistry on brain sections to assess markers of neuronal survival (NeuN), apoptosis (cleaved caspase-3, TUNEL), and neuroinflammation (Iba1 for microglia, GFAP for astrocytes).[15]

-

Biochemical Analysis: Homogenize brain tissue from the ischemic penumbra to measure levels of oxidative stress markers (e.g., malondialdehyde - MDA) and inflammatory cytokines (e.g., TNF-α, IL-1β) via ELISA.

Concluding Remarks

This technical guide provides a foundational framework for the initial exploration of the neuroprotective effects of this compound. The proposed studies are designed to systematically evaluate its potential to protect neurons from common pathological insults. Positive findings from this research program could pave the way for further development of this compound as a novel therapeutic agent for neurodegenerative diseases.

References

- Vertex AI Search. (n.d.). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients.

- PubMed. (n.d.). Assessment of cell viability in primary neuronal cultures.

- NCBI. (n.d.). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke.

- StatPearls. (n.d.). Methyldopa.

- BIOLIFE. (2022). FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE.

- Wikipedia. (n.d.). Methyldopa.

- AAT Bioquest. (2023). What methods can I use to measure oxidative stress?.

- Google Patents. (n.d.). Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method.

- Springer Nature Experiments. (n.d.). Detection of Cell Death in Neuronal Cultures.

- PubMed. (n.d.). Synthesis and antihypertensive activity of some ester progenitors of methyldopa.

- PubMed. (n.d.). Effect of alpha-methyldopa on alpha-noradrenergic receptor binding sites in the mouse brain.

- PubMed Central. (n.d.). Effects of α-methylnorepinephrine on cardiac function and myocardium at early stage of resuscitation in rabbits.

- PubChem. (n.d.). Methyldopa.

- ResearchGate. (n.d.). shows the controlled drug release of methyldopa through hydrolysis of....

- PubMed. (n.d.). Changes in brain alpha-adrenergic receptors after alpha-methyldopa administration to spontaneously hypertensive rats.

- PubMed. (n.d.). Pharmacological effects of alpha-methyldopa, alpha-methylnorepinephrine, and octopamine on rat arteriolar, arterial, and terminal vascular smooth.

- PubMed. (n.d.). alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation.

- PubMed. (2024). Neuroprotective actions of norepinephrine in neurological diseases.

- Simson Pharma Limited. (n.d.). This compound.

- PubMed Central. (n.d.). Detection of Apoptosis in the Central Nervous System.

- Drugs.com. (2025). Methyldopa Uses, Side Effects & Warnings.

- PharmaCompass.com. (n.d.). Metildopa.

- Mayo Clinic. (n.d.). Methyldopa (oral route, intravenous route).

Sources

- 1. Metildopa | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Synthesis and antihypertensive activity of some ester progenitors of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]

- 6. What is the mechanism of Methyldopa? [synapse.patsnap.com]

- 7. Methyldopa - Wikipedia [en.wikipedia.org]

- 8. Neuroprotective actions of norepinephrine in neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of α-methylnorepinephrine on cardiac function and myocardium at early stage of resuscitation in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. guidechem.com [guidechem.com]

- 12. repository.up.ac.za [repository.up.ac.za]

- 13. Changes in brain alpha-adrenergic receptors after alpha-methyldopa administration to spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. theclinivex.com [theclinivex.com]

- 15. Alpha-Methyldopa Methyl Ester | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the In Vitro Effects of L-alpha-Methyl DOPA Methyl Ester Hydrochloride on Cell Lines

This guide provides a comprehensive technical overview of the in vitro effects of L-alpha-Methyl DOPA Methyl Ester Hydrochloride, designed for researchers, scientists, and drug development professionals. It delves into the compound's mechanism of action, its impact on cellular functions, and detailed protocols for assessing its effects on various cell lines.

Section 1: Introduction and Scientific Rationale

This compound is the methyl ester hydrochloride salt of Methyldopa, a well-established centrally-acting alpha-2 adrenergic agonist. The esterification of the carboxylic acid group in Methyldopa to its methyl ester form is a common pharmaceutical strategy to enhance solubility and potentially improve cellular permeability[1][2]. It is anticipated that intracellular esterases cleave the ester bond, releasing the active parent compound, Methyldopa. Therefore, the in vitro effects of this compound are primarily attributed to the biological activity of Methyldopa.

Methyldopa itself is a structural analog of L-DOPA and acts as a prodrug.[3] Its mechanism of action involves its conversion to alpha-methylnorepinephrine, which then acts as a "false neurotransmitter."[4] This metabolite is a potent agonist of presynaptic alpha-2 adrenergic receptors in the central nervous system, leading to a reduction in sympathetic outflow.[5] While its primary use is in the management of hypertension, its structural similarity to L-DOPA, a precursor for melanin and a compound with known effects on certain tumor types, has prompted investigation into its potential as an anti-proliferative or cytotoxic agent in vitro, particularly against cell lines of neural crest origin like neuroblastoma and melanoma.[6]

This guide will explore the methodologies to characterize the in vitro bioactivity of this compound, focusing on its effects on cell viability, proliferation, apoptosis, and cell cycle progression.

Section 2: Core In Vitro Experimental Workflows

A thorough in vitro evaluation of this compound necessitates a multi-faceted approach to elucidate its cellular effects. The following sections detail the key experimental workflows.

Cell Line Selection and Culture

The choice of cell lines is critical and should be guided by the research question. For investigating potential anti-cancer effects, a panel of cell lines is recommended, including:

-

Neuroblastoma cell lines: (e.g., SH-SY5Y, SK-N-AS) given the neural crest origin of these tumors.

-

Melanoma cell lines: (e.g., A375, SK-MEL-28) due to the structural similarity of the compound to melanin precursors.

-

Leukemia cell lines: (e.g., Jurkat, K562) as related compounds have shown activity against lymphocytic leukemia.[6]

-

Non-cancerous cell lines: (e.g., primary fibroblasts, HEK293) to assess general cytotoxicity and selectivity.

Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

Preparation of this compound for In Vitro Use

Solubility and Stability: this compound is generally more water-soluble than its parent compound, Methyldopa, due to the presence of the hydrochloride salt.[1] For in vitro experiments, a stock solution should be prepared by dissolving the compound in sterile, distilled water or a suitable buffer like phosphate-buffered saline (PBS). The stability of the compound in solution and in culture medium should be considered, and fresh solutions should be prepared for each experiment to ensure consistent activity.

Protocol for Stock Solution Preparation:

-

Aseptically weigh the required amount of this compound powder.

-

Dissolve in sterile distilled water or PBS to a high concentration (e.g., 10-100 mM).

-

Filter-sterilize the stock solution through a 0.22 µm syringe filter.

-

Aliquot and store at -20°C for short-term use or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Section 3: Assessing Cellular Viability and Proliferation

The initial step in characterizing the in vitro effects of a compound is to determine its impact on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed MTT Assay Protocol

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cell Viability

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| SH-SY5Y | 24 | [Insert Value] |

| 48 | [Insert Value] | |

| 72 | [Insert Value] | |

| A375 | 24 | [Insert Value] |

| 48 | [Insert Value] | |

| 72 | [Insert Value] | |

| Jurkat | 24 | [Insert Value] |

| 48 | [Insert Value] | |

| 72 | [Insert Value] |

Note: The IC50 values are hypothetical and need to be determined experimentally.

Section 4: Investigation of Apoptosis Induction

A decrease in cell viability may be due to necrosis or apoptosis (programmed cell death). Investigating the induction of apoptosis is crucial to understanding the mechanism of action of this compound.

Hallmarks of Apoptosis

Apoptosis is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a family of cysteine proteases called caspases.

Western Blot Analysis of Apoptotic Markers

Western blotting is a powerful technique to detect the expression and activation of key proteins involved in the apoptotic cascade.

Key Apoptotic Markers to Investigate:

-

Caspase-3: A key executioner caspase. Its cleavage from an inactive pro-form to an active form is a hallmark of apoptosis.

-

PARP (Poly (ADP-ribose) polymerase): A substrate of activated caspase-3. Cleavage of PARP is another indicator of apoptosis.

-

Bcl-2 family proteins: These proteins regulate the intrinsic apoptotic pathway. Analyze the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

Detailed Western Blot Protocol:

-

Cell Lysis: Treat cells with this compound at concentrations around the IC50 value for a specified time. Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptotic markers of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of the Apoptotic Pathway

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Section 5: Cell Cycle Analysis

Some cytotoxic compounds exert their effects by causing cell cycle arrest at specific checkpoints, which can then lead to apoptosis. Flow cytometry is the standard method for analyzing cell cycle distribution.

Principle of Cell Cycle Analysis

This technique involves staining the DNA of cells with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. By analyzing the fluorescence distribution of a population of cells, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Flow Cytometry Protocol for Cell Cycle Analysis

-

Cell Treatment: Treat cells with this compound at relevant concentrations for a defined period.

-

Cell Harvesting: Harvest both adherent and suspension cells and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane. This step is crucial for allowing the PI to enter the cells and stain the DNA.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cell Cycle Distribution

| Treatment | % G0/G1 | % S | % G2/M |

| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound (Low Conc.) | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound (High Conc.) | [Insert Value] | [Insert Value] | [Insert Value] |

Note: The percentage values are hypothetical and need to be determined experimentally.

Section 6: Mechanistic Insights and Signaling Pathways

The in vitro effects of this compound are likely mediated by the intracellular actions of its active form, Methyldopa.

Proposed Mechanism of Action

-

Cellular Uptake and Hydrolysis: this compound, being more lipophilic due to the methyl ester group, may exhibit enhanced cellular uptake compared to Methyldopa. Once inside the cell, it is hypothesized that ubiquitous intracellular esterases hydrolyze the ester bond, releasing Methyldopa.

-

Interaction with Catecholamine Pathway: Methyldopa is a structural analog of L-DOPA and can be metabolized by the same enzymes in the catecholamine synthesis pathway. It is converted to alpha-methyldopamine and then to alpha-methylnorepinephrine.[4]

-

Induction of Cellular Stress: The accumulation of these metabolites or the interference with normal catecholamine metabolism could induce cellular stress, potentially leading to the activation of apoptotic pathways.

Visualization of the Proposed Mechanism

Caption: Proposed mechanism of action of this compound in vitro.

Section 7: Conclusion and Future Directions

This technical guide outlines a systematic approach to investigate the in vitro effects of this compound on various cell lines. The provided protocols for assessing cell viability, apoptosis, and cell cycle distribution serve as a robust framework for characterizing the compound's biological activity. The proposed mechanism of action, centered on the intracellular conversion to Methyldopa and subsequent interference with cellular pathways, provides a foundation for further mechanistic studies.

Future research should focus on:

-

Confirming intracellular hydrolysis: Directly measuring the conversion of the ester to Methyldopa within the cells.

-

Identifying specific signaling pathways: Utilizing techniques like phospho-protein arrays or RNA sequencing to identify the specific signaling cascades affected by the compound.

-

In vivo validation: Progressing to animal models to assess the therapeutic potential of this compound based on promising in vitro findings.

By following the methodologies and considering the scientific rationale presented in this guide, researchers can effectively elucidate the in vitro effects of this compound and contribute to the understanding of its potential applications in drug development.

References

-

PubMed. Synthesis and antihypertensive activity of some ester progenitors of methyldopa. [Link]

-

Walsh Medical Media. In vitro and In vivo Study of Effect of α-Adrenergic Agonist-Methyldopa on the Serum Biochemical Laboratory Findings. [Link]

-

BIOLIFE. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE. [Link]

-

University of Illinois Chicago. Org. pharmaceutical chemistry 4 stage\ 1 sem Lec. 6 Adrenergic Agents 2023-2024. [Link]

-

PubMed. Intestinal absorption of alpha-methyldopa: in vitro mechanistic studies in rat small intestinal segments. [Link]

-

PubMed. Cytotoxic Effects of Methionine Alkyl Esters and Amides in Normal and Neoplastic Cell Lines. [Link]

-

NCBI. Methyldopa - StatPearls. [Link]

-

PubChem. Methyldopa. [Link]

-

MDPI. PNU-74654 Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer. [Link]

-

New Drug Approvals. METHYL DOPA. [Link]

-

PMC. Human neuroblastoma cells rapidly enter cell cycle arrest and apoptosis following exposure to C-28 derivatives of the synthetic triterpenoid CDDO. [Link]

-

PubMed. alpha-Amino-n-butyric acid methyl ester induces concentrative uptake of L-dopa in human Langerhans' cells normally not operative for L-dopa transport. [Link]

-

PubMed. In vitro cytotoxicity of the methylmelamines. [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. Synthesis and antihypertensive activity of some ester progenitors of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]

- 5. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to L-alpha-Methyl DOPA Methyl Ester Hydrochloride: From Discovery to Modern Research Applications

This whitepaper provides a comprehensive technical overview of L-alpha-Methyl DOPA Methyl Ester Hydrochloride, a molecule of significant historical and research importance. We will delve into its discovery, catalyzed by the challenges of Parkinson's disease therapy, its detailed synthesis, mechanism of action, and its enduring role as a critical tool for researchers, scientists, and drug development professionals.

The Genesis: A Tale of Two Diseases and a Molecular Solution

The story of this compound is inextricably linked to the development of L-DOPA for Parkinson's disease and the concurrent search for effective antihypertensive agents.

In the mid-20th century, the discovery that L-DOPA could replenish depleted dopamine stores in the brains of Parkinson's patients was a monumental breakthrough. However, L-DOPA's therapeutic efficacy was hampered by its rapid metabolism in the peripheral nervous system. The enzyme DOPA decarboxylase converted a significant portion of orally administered L-DOPA into dopamine before it could cross the blood-brain barrier, leading to systemic side effects and reduced central nervous system bioavailability.

This challenge spurred chemists to modify the L-DOPA structure. The introduction of a methyl group at the alpha-carbon position of DOPA created alpha-methyldopa. This new compound proved to be a competitive inhibitor of DOPA decarboxylase, effectively shielding it from premature metabolism.[1]

Interestingly, alpha-methyldopa itself was found to have potent antihypertensive properties.[2][3] Discovered in 1960, it became a frontline treatment for high blood pressure, particularly in pregnant women, due to its favorable safety profile.[1][4][5] While its use has since declined with the advent of newer drugs with fewer side effects, it remains on the World Health Organization's List of Essential Medicines.[5][6]

The methyl ester hydrochloride derivative, this compound, was synthesized to improve the compound's handling and solubility characteristics for research purposes, solidifying its place as a valuable laboratory tool.

Synthesis and Physicochemical Properties

The synthesis of this compound is a multi-step process that has been refined over the years to improve yield and purity.

General Synthesis Pathway:

A common synthetic route involves the esterification of L-methyldopa in the presence of methanol and hydrogen chloride gas.[7] The reaction is typically carried out at temperatures ranging from 0-45°C for 10-72 hours.[7] Subsequent filtration, dissolution, neutralization, crystallization, and drying steps yield the final product.[7] Alternative methods using thionyl chloride have also been described.[8]

Figure 1. A simplified diagram illustrating the general synthesis pathway of this compound.

Physicochemical Data:

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₄ · HCl |

| Molecular Weight | 261.7 g/mol |

| Appearance | Colorless or almost colorless crystals or a white to yellowish-white fine powder.[4] |

| Synonyms | Methyl (2S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoate hydrochloride, 3-Hydroxy-α-methyl-L-tyrosine Methyl Ester hydrochloride.[9] |

Mechanism of Action: A Dual-Pronged Approach

The pharmacological effects of alpha-methyldopa, and by extension its methyl ester, are multifaceted and primarily centered on the central nervous system.

A "False Neurotransmitter":

After crossing the blood-brain barrier, alpha-methyldopa is metabolized by the same enzymatic pathway as L-DOPA.[10][11]

-

Conversion to alpha-methyldopamine: DOPA decarboxylase, the enzyme it peripherally inhibits, centrally converts alpha-methyldopa to alpha-methyldopamine.[5][6]

-

Conversion to alpha-methylnorepinephrine: Dopamine beta-hydroxylase then transforms alpha-methyldopamine into alpha-methylnorepinephrine.[6][12]

This alpha-methylnorepinephrine acts as a "false neurotransmitter."[10][11] It is stored in presynaptic vesicles and released upon neuronal firing, but it is a more potent agonist of presynaptic alpha-2 adrenergic receptors than norepinephrine.[6][12] Activation of these central alpha-2 receptors inhibits the outflow of the sympathetic nervous system, leading to a reduction in peripheral vascular resistance and a decrease in blood pressure.[12]

Figure 2. The central mechanism of action of alpha-methyldopa, leading to a reduction in blood pressure.

Peripheral DOPA Decarboxylase Inhibition:

While its central action is key to its antihypertensive effect, the initial purpose of its design—peripheral DOPA decarboxylase inhibition—remains a significant feature. This property makes it an invaluable tool in research settings for studying the effects of L-DOPA without the confounding peripheral conversion to dopamine.

Applications in Research and Drug Development

This compound's well-defined mechanism of action and its historical significance make it a versatile tool in modern research.

Experimental Protocols:

Studying L-DOPA-Induced Dyskinesia: In animal models of Parkinson's disease, co-administration of this compound with L-DOPA can help researchers isolate the central effects of L-DOPA by preventing its peripheral conversion to dopamine. This is crucial for understanding the mechanisms of L-DOPA-induced dyskinesias.

Investigating Catecholamine Metabolism: By selectively inhibiting DOPA decarboxylase, researchers can study the upstream and downstream effects on the catecholamine synthesis pathway, providing insights into various neurological and cardiovascular conditions.

Workflow for In Vivo Pharmacological Studies:

Figure 3. A generalized workflow for in vivo studies utilizing this compound.

Conclusion

This compound is more than just a historical footnote in the annals of pharmacology. It represents a pivotal moment in rational drug design, born from the necessity to solve a critical therapeutic challenge. Its dual mechanism of action—peripheral enzyme inhibition and central false neurotransmission—not only provided a valuable therapeutic agent but also a sophisticated tool for scientific inquiry. For today's researchers, it remains an essential compound for dissecting the complexities of the catecholaminergic system, underscoring the enduring legacy of this remarkable molecule.

References

- Title: Synthesis method of L-dopa methyl ester hydrochloride - Google Patents Source: Google Patents URL

- Title: A kind of synthetic method of L-dopa methyl ester hydrochloride - Google Patents Source: Google Patents URL

- Title: L-dopa methyl ester hydrochloride synthesis and purification method - Google Patents Source: Google Patents URL

-

Title: METHYL DOPA - New Drug Approvals Source: New Drug Approvals URL: [Link]

-

Title: FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE Source: Biolife URL: [Link]

-

Title: FUNCTION AND MECHANISM OF ACTION OF ALPHA- METHYLDOPA: AN UPDATE - Biolife - Publisher Source: Biolife URL: [Link]

- Title: The preparation process of L-methyldopa methyl esters - Google Patents Source: Google Patents URL

-

Title: Methyldopa for primary hypertension - PMC - PubMed Central - NIH Source: PubMed Central URL: [Link]

-

Title: Methyldopa - StatPearls - NCBI Bookshelf Source: NCBI Bookshelf URL: [Link]

-

Title: Methyldopa - WikiProjectMed - MDWiki Source: MDWiki URL: [Link]

-

Title: Methyldopa | C10H13NO4 | CID 38853 - PubChem - NIH Source: PubChem URL: [Link]

-

Title: α-Methyldopa and related compounds - OUCI Source: OUCI URL: [Link]

-

Title: Methyldopa - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Improvement of the cardiovascular effect of methyldopa by complexation with Zn(II): Synthesis, characterization and mechanism of action - PubMed Source: PubMed URL: [Link]

-

Title: ALPHA-METHYL DOPA FOR THE TREATMENT OF HYPERTENSION: CLINICAL AND PHARMACODYNAMIC STUDIES - PubMed Source: PubMed URL: [Link]

-

Title: The Impact of the Drug Methyldopa in Both Medical and Industrial Applications Source: ResearchGate URL: [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Methyldopa for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ALPHA-METHYL DOPA FOR THE TREATMENT OF HYPERTENSION: CLINICAL AND PHARMACODYNAMIC STUDIES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyldopa - Wikipedia [en.wikipedia.org]

- 6. mdwiki.org [mdwiki.org]

- 7. CN108147974A - The preparation process of L-methyldopa methyl esters - Google Patents [patents.google.com]

- 8. CN1951906A - L-dopa methyl ester hydrochloride synthesis and purification method - Google Patents [patents.google.com]

- 9. Alpha-Methyldopa Methyl Ester | CymitQuimica [cymitquimica.com]

- 10. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]

- 11. biolife-publisher.it [biolife-publisher.it]

- 12. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

L-alpha-Methyl DOPA Methyl Ester Hydrochloride CAS number and molecular formula

An In-Depth Technical Guide to L-alpha-Methyl DOPA Methyl Ester Hydrochloride

Abstract

This compound is a chemical entity of significant interest in pharmaceutical research and development, primarily recognized as a derivative and impurity of Methyldopa, a well-established antihypertensive agent. This guide provides a comprehensive technical overview of its chemical identity, synthesis, mechanism of action, analytical methodologies, and applications. As a senior application scientist, this document is structured to deliver not just data, but also the underlying scientific rationale, offering valuable insights for researchers, chemists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound, also known as Methyldopa Methyl Ester Hydrochloride, is the methyl ester form of the L-enantiomer of alpha-Methyldopa.[1] The esterification of the carboxylic acid group and its formulation as a hydrochloride salt enhance its solubility and handling properties for laboratory use.

A summary of its key identifiers and properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 115054-62-1 | [2] |

| Molecular Formula | C₁₁H₁₅NO₄ · HCl (or C₁₁H₁₆ClNO₄) | [2][3] |

| Molecular Weight | 261.70 g/mol | [2][3] |

| IUPAC Name | methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride | [2] |

| Synonyms | Methyldopa Methyl Ester Hydrochloride, 3-Hydroxy-alpha-methyl-L-tyrosine methyl ester hydrochloride | [2] |

| Appearance | Yellow to dark brown solid | [1] |

Synthesis and Manufacturing Principles

The synthesis of this compound is typically achieved through the esterification of L-alpha-Methyldopa. The primary method involves reacting L-Methyldopa with methanol in the presence of an acid catalyst, most commonly hydrogen chloride gas. This process, known as Fischer esterification, is an equilibrium-driven reaction.

The causality behind this choice is twofold:

-

Methanol as Reagent and Solvent : Using methanol as both the reacting alcohol and the solvent ensures a high concentration of one of the reactants, driving the equilibrium towards the product side according to Le Châtelier's principle.

-

Hydrogen Chloride as Catalyst : Dry hydrogen chloride gas serves as an excellent catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol. It also provides the chloride counter-ion for the final hydrochloride salt.

Several patented methods describe variations in reaction conditions, such as temperature and reaction time, to optimize yield and purity.[4] A generalized workflow is depicted below.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Generalized Fischer Esterification

This protocol is a self-validating system as the progress can be monitored by techniques like Thin-Layer Chromatography (TLC) to ensure the reaction proceeds to completion.

-

Reaction Setup : Suspend L-Methyldopa in an excess of anhydrous methanol in a reaction vessel equipped with a stirrer and a gas inlet.[4]

-

Catalysis : Bubble dry hydrogen chloride gas through the stirred suspension. The reaction is exothermic; maintain the temperature between 0-45°C.[4]

-

Reaction : Allow the esterification to proceed for 10-72 hours, monitoring the disappearance of the starting material by TLC.[4]

-

Isolation : Upon completion, filter the reaction mixture. The crude product can be isolated by removing the solvent under reduced pressure.

-

Purification : The crude product is then purified through a series of steps including dissolution, neutralization with a base (e.g., sodium hydroxide), crystallization, centrifugation, and drying to yield the final, high-purity product.[4]

Mechanism of Action: The "False Neurotransmitter" Hypothesis

The biological activity of this compound is understood through the action of its parent compound, Methyldopa. Methyldopa is a centrally-acting α2-adrenergic receptor agonist used to treat hypertension, particularly in pregnancy.[5][6][7]

The core of its mechanism lies in its structural similarity to L-DOPA, the natural precursor to dopamine and norepinephrine.[8]

-

Uptake and Conversion : Methyldopa crosses the blood-brain barrier and is taken up by adrenergic neurons.[6] Inside the neuron, it is metabolized by the same enzymatic pathway as L-DOPA. The enzyme DOPA decarboxylase converts it to alpha-methyldopamine.[6]

-

Formation of a False Neurotransmitter : Subsequently, dopamine beta-hydroxylase (DBH) converts alpha-methyldopamine into alpha-methylnorepinephrine.[6][8]

-

Receptor Agonism : Alpha-methylnorepinephrine is a potent agonist of the presynaptic α2-adrenergic receptors in the central nervous system.[5]

-

Inhibition of Sympathetic Outflow : Activation of these presynaptic autoreceptors triggers a negative feedback loop, inhibiting the release of endogenous norepinephrine from the neuron.[6] This reduction in adrenergic outflow from the brain to the peripheral vasculature leads to decreased peripheral resistance and a lowering of blood pressure.[5]

Because alpha-methylnorepinephrine is stored in synaptic vesicles and released upon nerve stimulation in place of the more potent norepinephrine, it is often referred to as a "false neurotransmitter".[8]

Caption: The metabolic conversion of Methyldopa and its action on presynaptic α2-receptors.

Analytical Methodologies

Accurate quantification and identification of this compound are crucial, especially when it is monitored as an impurity in pharmaceutical manufacturing. A range of analytical techniques can be employed.

| Method | Principle | Advantages | Limitations |

| HPLC | Separation based on polarity using a stationary and mobile phase, with UV detection. | Robust, excellent sensitivity (LOD: 10–50 ng/mL).[9] | Requires expertise, moderate analysis time. |

| LC-MS/MS | HPLC separation followed by mass spectrometry for highly specific detection and fragmentation analysis. | Superior sensitivity (LOD: 0.7–15 ng/mL) and selectivity.[9][10] | High cost, complex instrumentation.[9] |

| Spectrophotometry | Reaction with a chromogenic agent (e.g., 2,6-dichloroquinone-4-chlorimide) to form a colored product measured by UV-Vis.[11] | Simple, cost-effective, rapid.[9][11] | Lower selectivity, potential for interference.[9] |

| Voltammetry | Electrochemical detection based on the oxidation of the catechol group. | Affordable, rapid, suitable for decentralized labs (LOD: 0.01–0.05 µM).[9] | Susceptible to matrix effects. |

Protocol: Quantification in Plasma by LC-MS/MS

This protocol provides a framework for the therapeutic drug monitoring of the parent compound, a methodology directly adaptable for its ester derivative.

-

Sample Preparation :

-

Pipette 0.2 mL of human plasma into a microcentrifuge tube.

-

Add a protein precipitating agent, such as methanol, to deproteinize the sample.[10]

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

-

Chromatographic Separation :

-

Mass Spectrometric Detection :

-

Utilize an ion trap mass spectrometer with electrospray ionization (ESI) in positive ion mode.[10]

-

Monitor the transition in Multiple Reaction Monitoring (MRM) mode for high selectivity. For Methyldopa, this is m/z 212.1 → 139.2, 166.2, 195.2.[10] The specific transition for the methyl ester would need to be determined empirically.

-

-

Quantification :

-

Determine the concentration using the peak areas against an external calibration curve prepared in blank plasma.[10]

-

Caption: Workflow for the analysis of Methyldopa derivatives in plasma by LC-MS/MS.

Applications in Research and Drug Development

While not an active pharmaceutical ingredient itself, this compound serves critical roles:

-